N,N'-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
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Overview
Description
N,N’-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide): is a chemical compound with the molecular formula C20H19ClN2O4S2 and a molecular weight of 450.96 g/mol . This compound is known for its utility in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves the reaction of 4-chloro-1,2-phenylenediamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as or in an organic solvent like .
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
N,N’-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-(4,5-Dinitro-1,2-phenylene)bis(4-methylbenzenesulfonamide): Similar structure but with nitro groups instead of a chloro group.
N,N’-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide): Contains additional chloro groups.
N,N’-(4,5-Dicyano-1,2-phenylene)bis(4-methylbenzenesulfonamide): Contains cyano groups instead of a chloro group.
Uniqueness
N,N’-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is unique due to its specific chloro substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[4-chloro-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S2/c1-14-3-8-17(9-4-14)28(24,25)22-19-12-7-16(21)13-20(19)23-29(26,27)18-10-5-15(2)6-11-18/h3-13,22-23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZPYPAEIOOQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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